molecular formula C42H63N5O9S B3182241 管状菌素 E CAS No. 309935-58-8

管状菌素 E

货号: B3182241
CAS 编号: 309935-58-8
分子量: 814 g/mol
InChI 键: SEIXESXDPXDGRK-CAPJTEJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tubulysin E is an antimitotic tetrapeptide that has been isolated from myxobacteria . It has sparked great interest for development as an anti-cancer agent due to its exceptionally potent antiproliferative activity .


Synthesis Analysis

The synthesis of Tubulysin E has been a topic of extensive research. A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% . The synthesis involves diastereoselective multicomponent reactions and the use of bulky ligands to control both the regioselective and diastereoselective synthesis of tubuphenylalanine in just two steps .


Chemical Reactions Analysis

The chemical reactions involved in the final conjugation of antibody and linkerpayload (LP) are cysteine, lysine, site-specific, and click chemistry reactions . The modifications of tubulysin are centering on the C-11 acetoxyl and N,O-acetal groups .


Physical And Chemical Properties Analysis

Tubulysin E is soluble in methanol, acetone, and ethyl acetate . Its molecular weight is 842.10 .

科学研究应用

1. 作用机制和抗有丝分裂活性

与管状菌素 E 密切相关的管状菌素 A 以其高度细胞毒性和抗有丝分裂活性而闻名。它诱导细胞微管耗竭并触发细胞凋亡,将处理过的细胞聚集在 G2/M 期。它比长春碱等其他药物更有效地抑制微管蛋白聚合,使其成为抗癌药物开发的潜在候选物 (Khalil 等,2006)

2. 在耐药癌症治疗中的潜力

研究重点关注管状菌素(包括this compound)对各种人类癌细胞系(特别是在多药耐药癌模型中)的强效抗增殖活性。尽管自然可获得性存在挑战,但这已导致管状菌素偶联物的发现和发展取得进展 (Murray 等,2015)

3. 生物合成和结构多样性

包括this compound 在内的管状菌素家族在生物合成中表现出多样性导向的性质。从 Angiococcus disciformis 和 Cystobacter SBCb004 等菌株中发现大量管状菌素衍生物证明了具有广泛细胞毒活性的潜力 (Chai 等,2010)

4. 管状菌素类似物的开发

考虑到this compound 等管状菌素的复杂结构和强细胞毒性,管状菌素类似物的合成一直是备受关注的领域。类似物的开发旨在降低全身毒性,同时保持抗癌功效,使其适用于化学治疗应用 (Floyd 等,2011)

5. 在靶向治疗中的应用

由于其效力,管状菌素已成为靶向治疗中不可或缺的一部分,作为小分子药物偶联物 (SMDC) 和抗体药物偶联物 (ADC) 中的有效载荷。这种方法导致了几个新型且有效的细胞毒性管状菌素类似物的发现 (Leverett 等,2016)

6. 抗血管生成特性

This compound 等管状菌素已证明具有抗血管生成作用,使其在肿瘤治疗策略中很有用。已经对管状菌素的简化前体(如前管状菌素及其衍生物)进行了研究,以解决供应挑战并提高临床开发潜力 (Rath 等,2012)

7. 抗体药物偶联物的稳定性和有效性

重点一直是开发稳定且生物可逆的管状菌素与抗体的偶联物,而不会失去活性。这涉及克服代谢负债并确保对多药耐药肿瘤的疗效 (Staben 等,2017)

8. 全合成和 SAR 研究

对管状菌素的全合成和构效关系 (SAR) 研究的努力是重要的。这涉及开发管状菌素的合成途径并检查它们的生物活性,这对于开发新的抗癌药物至关重要 (Xiangming 等,2013)

作用机制

Tubulysin E exerts its potent antiproliferative activity by inhibiting tubulin polymerization . This leads to the decomposition of the cytoskeleton and mitotic machinery of dividing cancer cells, resulting in apoptosis . In addition, Tubulysin E has been found to induce cleavage of GSDME and elicit pyroptotic cell death in GSDME-expressing cells .

安全和危害

Tubulysin E is a highly potent cytotoxic agent. Despite its potential as an anti-cancer agent, it has a toxicity profile comparable to those of standard-of-care chemotherapeutics . The safety data sheet of Tubulysin E provides detailed information on its safety and hazards .

未来方向

The future development of Tubulysin E is likely to focus on improving its therapeutic index. This could involve altering the dosing regimen, optimizing patient selection through the use of biomarkers, and developing new Tubulysin E analogues . Despite the challenges, the progress in the discovery and development of tubulysins, especially tubulysin conjugates, has quickly advanced .

属性

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXESXDPXDGRK-CAPJTEJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309935-58-8
Record name Tubulysin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBULYSIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXT0V84S0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulysin E
Reactant of Route 2
Reactant of Route 2
Tubulysin E
Reactant of Route 3
Tubulysin E
Reactant of Route 4
Reactant of Route 4
Tubulysin E
Reactant of Route 5
Tubulysin E
Reactant of Route 6
Tubulysin E

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。